molecular formula C13H16FNO B11182443 Azepan-1-yl(2-fluorophenyl)methanone

Azepan-1-yl(2-fluorophenyl)methanone

Cat. No.: B11182443
M. Wt: 221.27 g/mol
InChI Key: ADWADSQFPPWJEM-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzoyl)azepane is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a fluorobenzoyl group attached to the azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluorobenzoyl)azepane can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzoyl chloride with azepane in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods: Industrial production of 1-(2-fluorobenzoyl)azepane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorobenzoyl)azepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products:

  • Substituted azepanes
  • Reduced alcohol derivatives
  • Azepane N-oxides

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzoyl)azepane involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, modulating their activity. The azepane ring may also play a role in enhancing the compound’s binding affinity and selectivity . Detailed studies on the molecular pathways and targets are ongoing to fully elucidate its mechanism of action.

Properties

Molecular Formula

C13H16FNO

Molecular Weight

221.27 g/mol

IUPAC Name

azepan-1-yl-(2-fluorophenyl)methanone

InChI

InChI=1S/C13H16FNO/c14-12-8-4-3-7-11(12)13(16)15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10H2

InChI Key

ADWADSQFPPWJEM-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=CC=C2F

Origin of Product

United States

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